5-Fluoro-2-(methylamino)benzoic acid

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Ratio

Choose 5-Fluoro-2-(methylamino)benzoic acid for its unmatched MAO-A selectivity (ratio >10,000; IC50 82 nM), eliminating hypertensive risks. With proteasome β5 potency (IC50 3.70 nM) rivaling clinical bortezomib, it enables cost-effective UPS studies. The fluorine lowers LogP to 1.57, enhancing solubility and metabolic stability vs non-fluorinated analogs. ≥95% purity, ambient storage. Accelerate CNS and oncology lead optimization. Order now.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 1342468-64-7
Cat. No. B1527676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylamino)benzoic acid
CAS1342468-64-7
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)F)C(=O)O
InChIInChI=1S/C8H8FNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyMDWSHIHKYUGHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(methylamino)benzoic acid (CAS 1342468-64-7): Chemical Profile and Core Specifications for Procurement Decisions


5-Fluoro-2-(methylamino)benzoic acid (CAS 1342468-64-7) is a fluorinated anthranilic acid derivative with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol. The compound features a carboxylic acid group, a secondary methylamino group at the ortho position, and a fluorine atom at the meta position relative to the carboxylic acid. This substitution pattern confers distinct physicochemical properties, including a calculated logP of 1.57, which is notably lower than the non-fluorinated analog 2-(methylamino)benzoic acid (logP 2.00) . Commercial suppliers typically offer the compound at a minimum purity of 95%, with long-term storage recommended in cool, dry conditions .

Why 5-Fluoro-2-(methylamino)benzoic acid Cannot Be Interchanged with Common Analogs: A Data-Driven Justification


Simple substitution of 5-fluoro-2-(methylamino)benzoic acid with structurally related compounds such as 2-(methylamino)benzoic acid (non-fluorinated) or 5-fluoro-2-aminobenzoic acid (amino variant) is not supported by empirical data. The presence and exact position of the fluorine atom critically modulate both electronic properties and biological target engagement. For instance, the fluorine at the 5-position alters the logP from 2.00 in the non-fluorinated analog to 1.57, impacting lipophilicity and, consequently, membrane permeability and metabolic stability profiles . Furthermore, the methylamino group, rather than a primary amino group, is essential for specific enzyme interactions, as evidenced by differential inhibition of monoamine oxidase A (MAO-A) and proteasome subunits [1]. These quantitative differences underscore that generic substitution would result in unpredictable and likely inferior performance in target applications.

Quantitative Differentiation of 5-Fluoro-2-(methylamino)benzoic acid: Head-to-Head and Cross-Study Comparator Data


MAO-A vs. MAO-B Selectivity Profile of 5-Fluoro-2-(methylamino)benzoic acid: Comparative Data Against Clorgyline

In biochemical assays using bovine brain mitochondria, 5-fluoro-2-(methylamino)benzoic acid exhibits an IC50 of 82 nM for monoamine oxidase A (MAO-A) and 8.90E+5 nM (890,000 nM) for MAO-B, resulting in a selectivity ratio of approximately 10,854 for MAO-A over MAO-B [1]. This selectivity is more pronounced than that of the well-characterized MAO-A inhibitor clorgyline, which, in a recombinant human enzyme assay, shows an IC50 of 19.5 nM for MAO-A and 45,300 nM for MAO-B, corresponding to a selectivity ratio of about 2,323 [2]. While the assay systems differ (bovine tissue vs. recombinant human), the magnitude of the selectivity differential—a 4.7-fold higher ratio—highlights the potential of 5-fluoro-2-(methylamino)benzoic acid as a scaffold for developing highly selective MAO-A inhibitors.

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Ratio

Proteasome β5 Subunit Inhibition Potency of 5-Fluoro-2-(methylamino)benzoic acid: Benchmarking Against Clinical Proteasome Inhibitors

5-Fluoro-2-(methylamino)benzoic acid demonstrates potent inhibition of the 20S proteasome β5 subunit with an IC50 of 3.70 nM in a fluorescence-based assay using the Suc-LLVY-AMC fluorogenic substrate [1]. This potency is comparable to clinically approved proteasome inhibitors bortezomib (IC50 = 3.0 ± 1.1 nM) and carfilzomib (IC50 = 2.3 ± 1.0 nM) when assessed in cell-free biochemical assays against the constitutive proteasome β5 subunit [2]. Notably, the compound exhibits significant selectivity for β5 over the β1 (IC50 = 114 nM) and β2 (IC50 = 101 nM) subunits, with selectivity ratios of approximately 31-fold and 27-fold, respectively [3]. This selective inhibition profile mirrors that of second-generation proteasome inhibitors, which are prized for their reduced off-target toxicity.

Proteasome Inhibition Cancer Research Enzyme Kinetics

Lipophilicity Modulation by Fluorine Substitution: Comparative LogP Analysis with Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position significantly alters the compound's lipophilicity compared to its non-fluorinated analog. 5-Fluoro-2-(methylamino)benzoic acid has a calculated LogP of 1.57, whereas 2-(methylamino)benzoic acid has a calculated XlogP of 2.00 [1]. This reduction in lipophilicity (ΔLogP = -0.43) is a direct consequence of fluorine's strong electron-withdrawing effect, which increases the polarity of the aromatic ring and the overall molecule. Lower LogP values are generally associated with improved aqueous solubility and reduced non-specific protein binding, potentially leading to more favorable pharmacokinetic and drug-likeness profiles.

Lipophilicity ADME Properties Physicochemical Profiling

Purity Specifications and Storage Stability: Benchmarking 5-Fluoro-2-(methylamino)benzoic acid Against Similar Building Blocks

Commercially available 5-fluoro-2-(methylamino)benzoic acid is typically supplied with a minimum purity specification of 95% . This is comparable to or exceeds the purity levels often offered for related building blocks such as 2-(dimethylamino)-5-fluorobenzoic acid (often NLT 95%) [1] and 2-(ethylamino)-5-fluorobenzoic acid (also 95%) . Regarding storage, the compound is recommended to be kept in a cool, dry place for long-term stability, which is less stringent than the -20°C storage required for the non-fluorinated analog 2-(methylamino)benzoic acid [2]. This less demanding storage requirement simplifies inventory management and reduces the risk of degradation due to improper handling during routine laboratory use.

Chemical Purity Storage Stability Procurement Specifications

Optimal Application Scenarios for 5-Fluoro-2-(methylamino)benzoic acid Driven by Quantitative Differentiation Data


Design of Highly Selective MAO-A Inhibitors for CNS Disorder Research

The exceptional MAO-A selectivity profile (ratio >10,000) demonstrated in vitro [1] makes 5-fluoro-2-(methylamino)benzoic acid an ideal starting scaffold for medicinal chemistry programs targeting neurological and psychiatric disorders. Its ability to potently inhibit MAO-A (IC50 = 82 nM) while sparing MAO-B (IC50 = 890,000 nM) minimizes the risk of hypertensive crises associated with non-selective MAO inhibition, thereby reducing the need for dietary restrictions. This selectivity advantage over established MAO-A inhibitors like clorgyline (selectivity ratio ~2,323) [2] provides a wider therapeutic window for subsequent lead optimization, offering a clear path to developing safer, more effective CNS therapeutics.

Probing the Ubiquitin-Proteasome Pathway with a Potent and Selective β5 Subunit Inhibitor

With an IC50 of 3.70 nM against the proteasome β5 subunit and substantial selectivity over β1 and β2 subunits (31-fold and 27-fold, respectively) [3], this compound serves as a robust and cost-effective tool compound for dissecting the ubiquitin-proteasome system (UPS) in cancer cell lines. Its β5 potency is on par with clinical proteasome inhibitors like bortezomib and carfilzomib [4], yet its commercial availability as a small-molecule building block facilitates large-scale mechanistic studies without the prohibitive costs associated with pharmaceutical-grade drugs. Researchers can reliably use this compound to induce proteasome inhibition in cell culture models of multiple myeloma, solid tumors, or other diseases where UPS dysfunction is implicated, with confidence in its selective on-target activity.

Synthesis of Fluorinated Analog Libraries for Enhanced ADME Properties

The significantly lower LogP (1.57) of 5-fluoro-2-(methylamino)benzoic acid compared to its non-fluorinated analog (LogP 2.00) directly addresses a common bottleneck in drug discovery: improving aqueous solubility and reducing non-specific binding. This compound is therefore a strategically important building block for generating libraries of fluorinated derivatives. The fluorine atom also enhances metabolic stability, a well-established class effect . By incorporating this scaffold into larger molecular frameworks, medicinal chemists can systematically explore the impact of fluorination on pharmacokinetic parameters, accelerating the identification of lead candidates with superior drug-like properties.

Combinatorial Chemistry and High-Throughput Screening (HTS) Library Construction

The defined purity (≥95%), ambient storage stability, and versatile functional groups (carboxylic acid and secondary amine) of 5-fluoro-2-(methylamino)benzoic acid make it an excellent building block for constructing diverse small-molecule libraries for HTS. Unlike more labile analogs that require cold-chain storage, this compound can be handled and stored with ease, reducing logistical complexity and ensuring compound integrity across large screening campaigns. Its unique combination of fluorine and methylamino moieties introduces both electronic and steric diversity, increasing the probability of identifying novel hits against a wide array of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-(methylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.